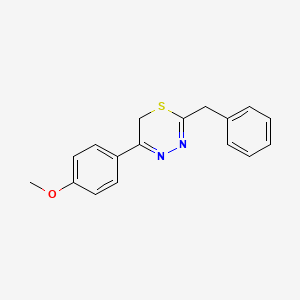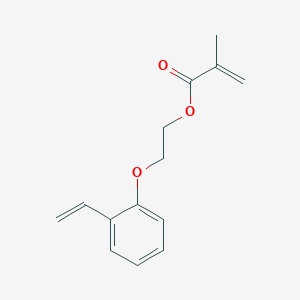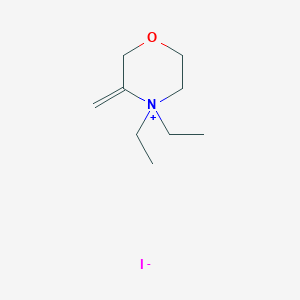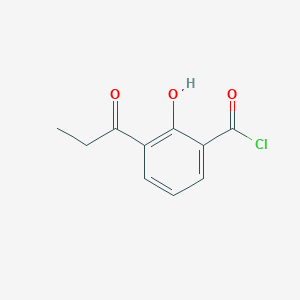![molecular formula C21H16O B14519000 (2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone CAS No. 63104-68-7](/img/structure/B14519000.png)
(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group, an ethenyl group, and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of zeolite catalysts and microwave-assisted synthesis are also explored to enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl or phenyl rings, introducing substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
(2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the ethenyl group.
Acetophenone: Contains a single phenyl group attached to a methanone moiety.
Biphenyl: Lacks the methanone and ethenyl groups.
Uniqueness
(2’-Ethenyl[1,1’-biphenyl]-2-yl)(phenyl)methanone is unique due to the presence of both biphenyl and ethenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these structural features allows for versatile functionalization and exploration in various fields of research.
Properties
CAS No. |
63104-68-7 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[2-(2-ethenylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O/c1-2-16-10-6-7-13-18(16)19-14-8-9-15-20(19)21(22)17-11-4-3-5-12-17/h2-15H,1H2 |
InChI Key |
VBISQYGAVPOQQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)
![(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14518927.png)



![4'-Acetyl[1,1'-biphenyl]-3-yl acetate](/img/structure/B14518938.png)
![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)
![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)

![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)
![2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one](/img/structure/B14518981.png)

